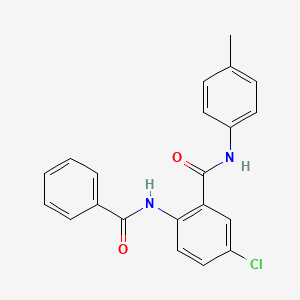
1,2,4-Triazole, 4-(4-chlorobenzylidenamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a 4-chlorobenzylidenamino group attached to the triazole ring. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields of research and industry .
準備方法
The synthesis of 1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-amino-1,2,4-triazole under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for triazoles often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability .
化学反応の分析
1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound exhibits various pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Industry: Triazoles are used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase. These enzymes play crucial roles in bacterial and cellular processes, and their inhibition can lead to antimicrobial and anticancer effects . The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic potential .
類似化合物との比較
1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- can be compared with other similar compounds, such as:
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements.
4-((4-methyl benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: A derivative with a pyrazole ring, showing significant inhibitory potential against enzymes like α-glucosidase.
3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with applications in materials science due to its electron-transport and hole-blocking properties.
The uniqueness of 1,2,4-Triazole, 4-(4-chlorobenzylidenamino)- lies in its specific structure and the presence of the 4-chlorobenzylidenamino group, which imparts distinct chemical and biological properties .
特性
分子式 |
C9H7ClN4 |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
(E)-1-(4-chlorophenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H7ClN4/c10-9-3-1-8(2-4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+ |
InChIキー |
QFLVUSRWTQWZLK-WLRTZDKTSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)Cl |
正規SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11670175.png)
![ethyl 4-(4-bromophenyl)-2-({(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)thiophene-3-carboxylate](/img/structure/B11670182.png)
![4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B11670184.png)
![4-[(benzylsulfanyl)methyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11670186.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670190.png)
![(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670192.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11670214.png)
![((5E)-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11670219.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11670231.png)
![ethyl (2Z)-2-(4-iodobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11670235.png)
![(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11670244.png)
![(2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11670259.png)
![ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11670266.png)
